molecular formula C15H24O3P- B14335741 2-Ethylhexyl benzylphosphonate CAS No. 96592-43-7

2-Ethylhexyl benzylphosphonate

Cat. No.: B14335741
CAS No.: 96592-43-7
M. Wt: 283.32 g/mol
InChI Key: UPWRRLMKXHZASH-UHFFFAOYSA-M
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Description

2-Ethylhexyl benzylphosphonate is an organophosphorus compound that contains a phosphonate group bonded to a benzyl group and a 2-ethylhexyl group Phosphonates are known for their stability and versatility, making them valuable in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl benzylphosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to produce an alkyl phosphonate . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time . Another method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl benzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-ethylhexyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

    Oxidation: Phosphonic acids and phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

2-Ethylhexyl benzylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl benzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl benzylphosphonate is unique due to its specific combination of the benzyl and 2-ethylhexyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

96592-43-7

Molecular Formula

C15H24O3P-

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl(2-ethylhexoxy)phosphinate

InChI

InChI=1S/C15H25O3P/c1-3-5-9-14(4-2)12-18-19(16,17)13-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,16,17)/p-1

InChI Key

UPWRRLMKXHZASH-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CC1=CC=CC=C1)[O-]

Origin of Product

United States

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